4-Methoxybenzophenone
Overview
Description
4-Methoxybenzophenone, also known as 4-Benzoylanisole, is a compound with the linear formula CH3OC6H4COC6H5 . It has diverse plant growth-regulating actions such as inhibition of shoot and root growth, induction of chlorosis, and a disturbance in phototropism or geotropism . It is also used as a photopolymerization catalyst .
Synthesis Analysis
The synthesis of this compound can be achieved via Friedel-Crafts acylation reaction of p-anisoyl chloride and toluene in the presence of AlCl3 as a catalyst .Molecular Structure Analysis
The molecular formula of this compound is C14H12O2 . It contains a total of 29 bonds; 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis
This compound and its analogues showed diverse plant growth-regulating actions such as inhibition of shoot and root growth, induction of chlorosis, and a disturbance in phototropism or geotropism . It is also used as a photopolymerization catalyst .Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.24 . It has a melting point of 60-63 °C and a boiling point of 354-356 °C . It is insoluble in water .Scientific Research Applications
Analytical Chemistry Applications 4-Methoxybenzophenone and its metabolites have been studied for their detection and analysis in human serum. A method involving dispersive liquid-liquid microextraction and liquid chromatography tandem mass spectrometry has been developed for this purpose, highlighting its importance in analytical chemistry for detecting specific compounds in biological samples (Tarazona, Chisvert, & Salvador, 2013).
Environmental Monitoring The presence of this compound and its derivatives in environmental water samples has been studied, emphasizing its role in environmental monitoring. Solid-phase extraction followed by liquid chromatography-tandem mass spectrometry is used for determining these compounds in water samples, showcasing the chemical's relevance in assessing environmental pollution (Negreira et al., 2009).
Plant Growth Studies Research on 4-Methoxybenzophenones has shown their diverse effects on plant growth, including inhibitory actions on shoot and root growth. This suggests potential applications in agriculture and plant biology for controlling or understanding plant growth mechanisms (Yamada et al., 1974).
Chemical Synthesis this compound has been synthesized using green chemistry principles, highlighting its role in chemical production and the development of environmentally friendly synthesis methods. For instance, an efficient method using benzoic acid as an acylating agent catalyzed by tungstophosphoric acid supported on MCM-41 has been developed for synthesizing this compound (Zhang et al., 2015).
Pharmacokinetics and Toxicology The disposition of this compound after dermal administration in male rats has been studied, contributing to the understanding of its pharmacokinetics and potential toxicological effects. This research is crucial in assessing the safety and biological impact of this compound (Okereke, Abdel-Rhaman, & Friedman, 1994).
- hydrogen abstraction reaction of triplet this compound with thiophenol have been examined, providing insights into the chemical's behavior under different physical conditions and its potential applications in photo-initiated reactions (Morino, Wakasa, & Hayashi, 2002).
Skin Penetration and Metabolism The penetration of this compound through the skin and its subsequent metabolism in the body have been studied, particularly in the context of its use in sunscreens. This research is significant for understanding the systemic exposure and potential health effects of compounds used in personal care products (Gonzalez et al., 2006).
Endocrine Disrupting Activity The endocrine-disrupting activities of this compound and its metabolites have been investigated, particularly in relation to estrogenic and anti-androgenic activities. This research is crucial for assessing the environmental and health impacts of chemicals that interfere with hormonal systems (Watanabe et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
4-Methoxybenzophenone, also known as p-methoxybenzophenone, is a chemical compound that has been shown to have diverse plant growth-regulating actions . It is used as a photopolymerization catalyst , indicating that its primary targets are likely to be involved in the process of photopolymerization.
Mode of Action
It is known to inhibit shoot and root growth, induce chlorosis, and disturb phototropism or geotropism in plants . This suggests that it interacts with its targets in a way that affects these processes.
Biochemical Pathways
Given its role as a photopolymerization catalyst , it may affect pathways related to this process.
Result of Action
The result of this compound’s action is a disturbance in normal plant growth and development . This includes inhibition of shoot and root growth, induction of chlorosis, and disturbance in phototropism or geotropism .
Action Environment
The action of this compound is likely influenced by environmental factors, given its role in photopolymerization . Light conditions, in particular, may have a significant impact on its action, efficacy, and stability.
Properties
IUPAC Name |
(4-methoxyphenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFHGTMLYIBPPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209995 | |
Record name | 4-Methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611-94-9 | |
Record name | 4-Methoxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=611-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybenzophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.351 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHOXYBENZOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4XJ07373M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-methoxybenzophenone?
A1: The molecular formula of this compound is C14H12O3, and its molecular weight is 228.24 g/mol.
Q2: Are there any spectroscopic data available for characterizing this compound?
A2: Yes, this compound has been characterized using various spectroscopic techniques including:* Infrared (IR) spectroscopy: This technique identifies functional groups present in the molecule. [, , , ] * Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides information about the structure and bonding of the molecule. [, , ]* Ultraviolet-Visible (UV-Vis) spectroscopy: UV-Vis measures the absorption and transmission of light by the molecule, providing insights into its electronic structure. [, , , , , , , ]
Q3: How does this compound perform as a UV absorber in different materials?
A3: this compound is widely used as a UV absorber in various materials, including plastics, cosmetics, and sunscreens. Its effectiveness stems from its ability to absorb UV radiation and dissipate the energy harmlessly, preventing degradation of the material. [, , , , , ]
Q4: How stable is this compound under UV irradiation?
A4: While this compound itself is a UV absorber, prolonged exposure to UV radiation can lead to its degradation. This degradation is more pronounced in certain formulations, such as those containing octocrylene. [, ]
Q5: Are there strategies to improve the stability of this compound in formulations?
A5: Yes, combining this compound with other UV filters, like 2-hydroxy-4-methoxybenzophenone (BP3), can enhance its photostability and reduce radical formation during UV exposure. []
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is primarily known for its UV-absorbing properties. Limited research explores its use in photo-induced graft reactions. []
Q7: Have computational methods been used to study this compound?
A7: Yes, computational chemistry methods, such as Density Functional Theory (DFT), have been employed to investigate the electronic transitions and geometry of this compound and its metal complexes. []
Q8: How do structural modifications of the benzophenone core affect estrogenic activity?
A8: Research indicates that the presence and position of hydroxyl groups on the benzophenone ring significantly impact estrogenic activity. For example, benzophenones with a hydroxyl group at the 4-position exhibit stronger estrogenic activity compared to those without, or with hydroxyl groups at other positions. Additionally, a chlorine atom in the hydrophobic moiety tends to enhance activity, while an additional hydroxyl group in the same region may reduce it. []
Q9: What are the major metabolites of this compound in mammals?
A9: this compound is metabolized into various compounds in the body, with 2,4-dihydroxybenzophenone (DHB) being a major metabolite identified in both in vivo and in vitro studies. Other metabolites include 2,5-dihydroxy-4-methoxybenzophenone (2,5-DHMB) and 2,3,4-trihydroxybenzophenone (THB), alongside their glucuronide and/or sulfate conjugates. [, ]
Q10: Does this compound pose any toxicological concerns?
A10: this compound has raised concerns due to its potential for endocrine disruption. Studies highlight its estrogenic and antiandrogenic activities, which may impact reproductive health. [, , ]
Q11: Has this compound been detected in the environment?
A11: Yes, this compound and its metabolites have been identified as emerging contaminants in various environmental compartments, including water bodies, sediment, and sewage sludge, raising concerns about their potential ecological impact. [, , ]
Q12: What is being done to address the environmental presence of this compound?
A12: Research is ongoing to develop effective strategies for mitigating the environmental impact of this compound. Advanced analytical techniques, such as those based on ionic liquids and up-and-down shaker-assisted dispersive liquid-liquid microextraction, are being developed to monitor and quantify these UV filters in environmental samples. []
Q13: What analytical techniques are used to quantify this compound and its metabolites?
A13: Several analytical techniques are employed to measure this compound and its metabolites in various matrices:* High-Performance Liquid Chromatography (HPLC): This method separates and quantifies different components within a mixture. [, , ]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation capabilities of HPLC with the sensitive detection of mass spectrometry, allowing for accurate quantification even at low concentrations. [, , ]* Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used for analyzing volatile and semi-volatile compounds. []
Q14: Are there alternatives to using this compound as a UV filter?
A14: Research is exploring alternative UV filters, including those derived from natural sources, to address concerns associated with this compound and other synthetic UV filters. These alternatives aim to provide effective UV protection while minimizing potential health and environmental risks. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.